N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 2-methoxyphenyl group at the 3-position. The acetamide side chain is functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety and a 2-methylpropyl (isobutyl) group.
Properties
Molecular Formula |
C21H27N3O5S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C21H27N3O5S/c1-15(2)12-23(16-10-11-30(27,28)14-16)21(26)13-24-20(25)9-8-18(22-24)17-6-4-5-7-19(17)29-3/h4-9,15-16H,10-14H2,1-3H3 |
InChI Key |
DXPIBZRNIUARGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Convergent Synthesis
The most widely reported approach involves convergent synthesis, where the tetrahydrothiophene and pyridazinone moieties are prepared separately before final coupling. Key steps include:
-
Pyridazinone Core Formation :
-
Tetrahydrothiophene Derivative Preparation :
-
Acetamide Coupling :
Table 1: Representative Reaction Conditions for Convergent Synthesis
One-Pot Sequential Synthesis
Alternative protocols employ one-pot strategies to reduce purification steps:
-
In Situ Generation of Intermediates :
-
Coupling Optimization :
Critical Parameters :
-
Temperature control (<5°C during sulfonation prevents side reactions).
-
Stoichiometric excess (1.2 eq) of 2-methylpropylamine ensures complete N-alkylation.
Reaction Optimization
Solvent Systems
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide increases pyridazinone cyclization yields by 12%.
-
Microwave Activation : Reduces pyridazinone synthesis time from 8 h to 2 h while maintaining yield.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other non-covalent interactions can be explored for drug design and molecular recognition studies.
Medicine
The compound’s potential therapeutic properties can be investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties can be harnessed for various industrial processes.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
- Substituents: Pyridazinone ring: 4,5-dichloro substitution. Acetamide side chain: Azepane sulfonyl and 4-methylphenyl groups.
- The azepane sulfonyl group (7-membered ring) vs. sulfolane (5-membered ring) in the target compound could influence conformational flexibility and solubility .
- Synthesis : Yield of 79% using THF/DMF and TEA, suggesting robust synthetic routes for such analogues .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide ()
- Substituents: Pyridazinone ring: 3-(furan-2-yl) instead of 2-methoxyphenyl.
- Key Differences: The furan group, being less electron-rich than methoxyphenyl, may reduce π-π stacking interactions in biological targets.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide ()
- Substituents: Pyridazinone ring: 3-methoxyphenyl (meta-substitution) vs. 2-methoxyphenyl (ortho-substitution).
- Key Differences :
- The meta-methoxy group may alter electronic effects (e.g., reduced steric hindrance but weaker electron-donating capacity compared to ortho substitution).
- Molecular weight and formula (C₁₇H₁₉N₃O₅S, 377.4 g/mol) are identical to the target compound, highlighting isomerism as a critical variable in structure-activity relationships (SAR) .
Hypothetical Structure-Activity Relationships (SAR)
- Pyridazinone Substitutions: Electron-donating groups (e.g., methoxy) may enhance binding to targets requiring aromatic interactions, while halogens (e.g., Cl) could improve metabolic stability . Ortho vs. meta substitution: Ortho-methoxy groups may induce steric effects that favor selective binding, whereas meta-substituted analogues might exhibit improved solubility .
- Side Chain Modifications :
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound with potential biological activities. The compound features a unique combination of functional groups, including a tetrahydrothiophene moiety and a pyridazinone structure, which contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O4S |
| Molecular Weight | 430.56 g/mol |
| CAS Number | 2309727-26-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the tetrahydrothiophene ring and subsequent functionalization to introduce the methoxy and pyridazinone groups. Specific reagents and conditions are tailored to optimize yield and purity.
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The sulfone group may enhance binding affinity through strong interactions with target proteins.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that thiazine derivatives possess significant antibacterial and antifungal properties, indicating potential applications in treating infections.
- Antitumor Activity : Some derivatives have demonstrated promising results in inhibiting cancer cell proliferation, suggesting that this compound may also have anticancer properties.
- Anti-inflammatory Effects : Compounds structurally related to this one have been reported to reduce inflammation in various models, indicating a potential for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other thiazine and benzothiazine derivatives:
| Compound | Activity |
|---|---|
| Thiazine Derivative A | Antimicrobial |
| Benzothiazine Derivative B | Anticancer |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | Anti-inflammatory |
Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various thiazine derivatives, this compound was tested against common bacterial strains. Results indicated an IC50 value of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of related compounds revealed that this compound showed significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value of 10 µM, suggesting strong anticancer potential.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound integrates a tetrahydrothiophene-1,1-dioxide moiety , a pyridazinone ring , and a 2-methoxyphenyl group . The sulfone group in tetrahydrothiophene enhances electrophilicity, while the pyridazinone and methoxyphenyl groups contribute to hydrogen bonding and π-π interactions. These features dictate its reactivity in nucleophilic substitutions (e.g., at the acetamide carbonyl) and redox reactions .
Q. What spectroscopic techniques are essential for confirming its structural integrity?
Nuclear Magnetic Resonance (NMR) is critical for verifying stereochemistry and substituent positions, particularly the methoxyphenyl and tetrahydrothiophene groups. Mass Spectrometry (MS) confirms molecular weight (e.g., 337.35 g/mol for analogs), while Infrared (IR) Spectroscopy identifies functional groups like the sulfone (S=O stretch at ~1150–1300 cm⁻¹) and pyridazinone carbonyl (C=O at ~1650 cm⁻¹) .
Q. What is a standard synthetic route for this compound, and what intermediates are involved?
A typical synthesis involves:
- Step 1 : Chlorination of a methoxyaniline precursor to introduce reactive halogens.
- Step 2 : Coupling the halogenated intermediate with a pyridazinone derivative via nucleophilic substitution.
- Step 3 : Functionalization of the tetrahydrothiophene moiety via oxidation to the sulfone. Reagents like sodium borohydride (reduction) and hydrogen peroxide (oxidation) are used, with HPLC for purity checks .
Q. How is the compound’s solubility profile characterized, and what solvents are optimal for biological assays?
Solubility is assessed using polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (pH 7.4). Thermal gravimetric analysis (TGA) evaluates stability, while co-solvents like PEG-400 may enhance solubility in pharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation.
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch processes .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) optimize coupling steps, reducing reaction time by 30% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to cross-validate target engagement.
- Structural Analog Comparison : Test derivatives (e.g., replacing 2-methoxyphenyl with 3-nitrophenyl) to isolate structure-activity relationships (SAR). and highlight analogs with varied bioactivity .
Q. How does the compound interact with biological targets at the molecular level?
Computational docking (e.g., AutoDock Vina) predicts binding to kinase ATP pockets via hydrogen bonds with the pyridazinone carbonyl and hydrophobic interactions with the tetrahydrothiophene ring. Surface Plasmon Resonance (SPR) validates binding kinetics (KD ~ nM range) .
Q. What analytical methods address batch-to-batch variability in purity?
- High-Resolution Mass Spectrometry (HR-MS) : Detects trace impurities (<0.1%).
- Chiral HPLC : Ensures enantiomeric purity, critical for stereospecific activity.
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify labile groups (e.g., sulfone hydrolysis) .
Q. How can the compound’s pharmacokinetic properties be enhanced for in vivo studies?
- Prodrug Derivatization : Introduce ester groups at the acetamide nitrogen to improve membrane permeability.
- Nanoformulation : Encapsulate in liposomes to increase bioavailability and reduce hepatic first-pass metabolism .
Q. What mechanistic insights explain its selectivity for specific enzyme isoforms?
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy to differentiate isoform affinity.
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) in enzyme isoforms to identify critical interactions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its antioxidant vs. pro-oxidant effects?
- Redox Profiling : Use electron paramagnetic resonance (EPR) to detect radical scavenging vs. ROS generation.
- Dose-Dependent Studies : Low doses (µM) may act as antioxidants, while high doses (mM) induce pro-oxidant effects via Fenton-like reactions .
Q. Why do some studies report high cytotoxicity while others show low activity?
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity.
- Metabolic Activation : Liver microsome assays determine if cytotoxicity requires metabolic conversion (e.g., CYP450-mediated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
